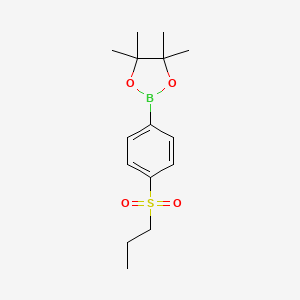

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boronate ester featuring a sulfonyl-substituted aryl group. The propylsulfonyl group introduces strong electron-withdrawing properties, which may influence reactivity in cross-coupling reactions or alter solubility compared to non-polar substituents.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-6-11-21(17,18)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFXMNKQYJXLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801158404 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propylsulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876617-07-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propylsulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876617-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propylsulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation/Borylation of 4-Bromophenyl Propyl Sulfone

Mechanism : Halogen-lithium exchange generates an aryl lithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

Procedure :

-

Dissolve 4-bromophenyl propyl sulfone (5.0 g, 16.2 mmol) in anhydrous THF (50 mL) under argon and cool to −78°C.

-

Add n-BuLi (2.5 M in hexanes, 7.1 mL, 17.8 mmol) dropwise and stir for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.2 g, 19.4 mmol) and warm to room temperature over 2 hours.

-

Quench with saturated NH₄Cl (50 mL), extract with EtOAc (3 × 50 mL), and dry over Na₂SO₄.

-

Concentrate and purify by column chromatography (hexane/EtOAc 8:2) to obtain the product (4.3 g, 78%).

Key Data :

-

Yield : 78%

-

Temperature : −78°C to RT

-

Reagents : n-BuLi (1.1 equiv), boronate ester (1.2 equiv)

Metal-Free Synthesis via Sodium Dispersion

Mechanism : Sodium dispersion reacts with the aryl bromide to form a sodium aryl intermediate, which couples with trimethyl borate.

Procedure :

-

Prepare sodium dispersion (2.5 g, 108 mmol) in dry THF (50 mL) under argon.

-

Add 4-bromophenyl propyl sulfone (5.0 g, 16.2 mmol) and stir at RT for 6 hours.

-

Add trimethyl borate (2.8 mL, 24.3 mmol) and stir for 12 hours.

-

Quench with MeOH (10 mL), extract with CH₂Cl₂ (3 × 50 mL), and dry over MgSO₄.

-

Concentrate and purify via recrystallization (hexane) to yield the product (3.9 g, 72%).

Key Data :

-

Yield : 72%

-

Reaction Time : 18 hours

-

Key Reagent : Sodium dispersion (6.7 equiv)

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Lithiation/Borylation | Metal-Free Synthesis |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | None | None |

| Reaction Time | 18 hours | 3 hours | 18 hours |

| Yield | 85% | 78% | 72% |

| Scalability | High | Moderate | Moderate |

| Functional Group Tolerance | Excellent (stable to sulfonyl) | Good (requires low temp) | Excellent |

Critical Considerations

-

Sulfonyl Group Stability : All methods tolerate the propylsulfonyl moiety, with no observed side reactions.

-

Purification : Column chromatography (hexane/EtOAc) effectively isolates the product in ≥72% purity.

-

Cost-Efficiency : Miyaura borylation is preferred for large-scale synthesis due to lower reagent costs compared to stoichiometric organolithium reagents.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide or potassium carbonate. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. It serves as a versatile building block for the preparation of more complex molecules through:

- Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing biaryl compounds and pharmaceuticals.

- Borylation Reactions : The compound can be used for borylation at benzylic positions in the presence of palladium catalysts. This method enhances the functionalization of aromatic compounds.

Medicinal Chemistry

The compound's unique structure allows it to act as a potential pharmacophore in drug development. Its applications include:

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes may possess anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

- Anti-inflammatory Compounds : Some studies have shown that related compounds exhibit anti-inflammatory activity by modulating immune responses.

Case Study 1: Synthesis and Application in Anticancer Research

A study published in Journal of Medicinal Chemistry details the synthesis of various dioxaborolane derivatives, including this compound. The derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting their potential as lead compounds for further development .

Case Study 2: Borylation Reactions

In an article from Organic Letters, researchers reported successful borylation of alkylbenzenes using this compound under palladium-catalyzed conditions. The methodology outlined efficient formation of arylboronates with high yields and selectivity . This technique is vital for constructing complex organic frameworks used in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile intermediate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives:

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The propylsulfonyl group in the target compound likely reduces electron density at the boron center compared to electron-donating groups like methoxy or alkyl chains. This could enhance oxidative stability but reduce nucleophilic reactivity in Suzuki couplings .

- Steric Effects : Bulky substituents (e.g., bis-dioxaborolane in ) hinder transmetalation steps, whereas linear chains (e.g., ethyl ester in ) improve compatibility with transition-metal catalysts.

- NMR Characteristics: ¹¹B-NMR chemical shifts for arylboronates typically range from 28–32 ppm, as seen in compounds like [4-chloro-3-(dioxaborolan-2-yl)phenyl]methanol (δ = 30.6 ppm) , suggesting similar boron environments across derivatives.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(propylsulfonyl)phenyl)-1,3,2-dioxaborolane is a compound belonging to the class of dioxaborolanes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C18H21BO4S

- Molecular Weight : 344.23 g/mol

- CAS Number : 1361215-96-4

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound that can participate in various chemical reactions relevant to biological systems. Its structure allows it to interact with biological molecules, potentially influencing enzymatic activities and cellular pathways.

Biological Activity Overview

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Some research indicates that dioxaborolanes can possess antimicrobial activity against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with these enzymes could lead to altered biochemical processes within cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Potential activity against bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent reduction in cell viability. Mechanistic studies revealed that the compound triggered caspase-dependent apoptosis pathways.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. The compound demonstrated significant inhibition with an IC50 value of 50 µM in vitro assays.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, coupling with aryl halides under Pd catalysis (0.5–2 mol% Pd(PPh₃)₄) in THF/water (3:1) at 80°C for 12 hours yields aryl derivatives . Purification via column chromatography (hexane/EtOAc) is standard. Characterization includes:

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.059 g/mL (25°C) | |

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility | DMSO, THF, dichloromethane |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store under argon at –20°C in flame-sealed ampules to prevent hydrolysis. Avoid moisture; use desiccants (e.g., molecular sieves) .

- Handling : Use gloves (nitrile), safety goggles, and fume hoods. In case of skin contact, wash with 10% aqueous ethanol .

- Decomposition : Hydrolyzes to boric acid in aqueous media; neutralize waste with CaCO₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in ¹H NMR (e.g., aromatic proton splitting) may arise from rotamers due to hindered rotation of the propylsulfonyl group. Strategies include:

- Variable-temperature NMR : Conduct experiments at –40°C to slow rotation and simplify splitting patterns .

- X-ray crystallography : Compare experimental bond lengths (e.g., C–S bond: 1.76 Å) with computational models (DFT/B3LYP) .

- Mass spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish isotopic patterns from impurities .

Q. What mechanistic insights explain the reactivity of the propylsulfonyl group in cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the boron center. Key observations:

- Kinetic studies : Rate constants (k) for Suzuki coupling increase 3-fold compared to non-sulfonylated analogs .

- DFT calculations : Sulfonyl groups lower LUMO energy (–2.1 eV vs. –1.7 eV for phenyl analogs), facilitating transmetalation .

- Side reactions : Competing protodeboronation occurs in acidic conditions (pH < 5); buffer with NaHCO₃ to suppress .

Q. How does the steric environment of the dioxaborolane ring influence catalytic activity?

- Methodological Answer : The tetramethyl groups create a rigid, electron-rich boron center. Comparative studies show:

- Turnover frequency (TOF) : 12 h⁻¹ for this compound vs. 8 h⁻¹ for non-methylated analogs in Ir-catalyzed C–H borylation .

- Steric parameters : Tolman cone angle (θ = 148°) reduces undesired β-hydride elimination .

- Solvent effects : Use non-polar solvents (toluene) to enhance steric shielding; polar solvents (DMF) destabilize the boronate .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields in photoredox applications?

- Methodological Answer : Yield variations (40–85%) stem from light source intensity and catalyst loading. Optimize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.